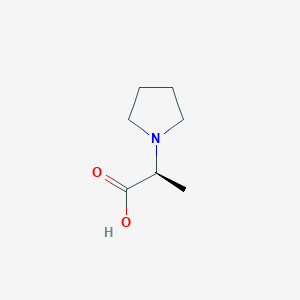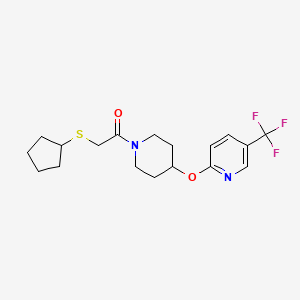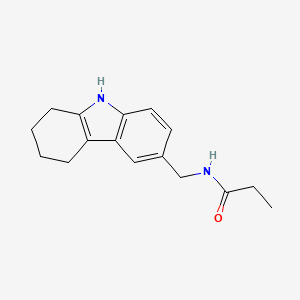
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide is a compound that falls within the class of carbazole derivatives. Carbazoles are heterocyclic organic compounds that have shown potential in various pharmaceutical applications due to their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological evaluation of related carbazole and sulfonamide derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related carbazole derivatives is described in the second paper, where an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide is reported . The key step involves an asymmetric reductive amination with high diastereofacial selectivity. This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to suit the specific structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is crucial for their biological activity. The first paper discusses the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures of sulfonamide derivatives . Similar computational methods could be employed to analyze the molecular structure of this compound, which would provide insights into its electronic properties and potential sites for electrophilic and nucleophilic attack.
Chemical Reactions Analysis
The reactivity of carbazole derivatives can be inferred from the chemical reactions they undergo. The third paper describes the synthesis of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide, which involves a condensation reaction . This suggests that carbazole derivatives can participate in condensation reactions, which could be relevant for further functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do provide information on related compounds. For example, the spectroscopic properties such as 1H NMR and FT-IR of sulfonamide derivatives are reported in the first paper . These techniques could be applied to determine the physical and chemical properties of the compound , including solubility, melting point, and stability.
Applications De Recherche Scientifique
Temozolomide in Cancer Treatment
Efficacy and Mechanism of Action
Temozolomide (TMZ) has been extensively studied for its therapeutic benefits in treating malignant pheochromocytoma and paraganglioma (MPP), showcasing its effectiveness as an antitumor agent. Its mechanism involves the inhibition of DNA replication by causing DNA damage, which is repaired by various mechanisms including O(6)-methylguanine-DNA methyltransferase (MGMT) promoter methylation and MGMT expression. The efficacy of TMZ is closely associated with the presence of the SDHB mutation and the hypermethylation of the MGMT promoter, leading to low MGMT expression in tumors (Hadoux et al., 2014).
Comparative Studies
A comparative analysis of TMZ against dacarbazine in the treatment of advanced metastatic melanoma demonstrated no major difference in drug safety profiles, with TMZ offering an orally administrable alternative. This indicates the importance of comparing new drug candidates with existing therapies to establish their place in treatment protocols (Middleton et al., 2000).
Toxicity and Side Effects
The investigation of drug-induced toxicities is crucial for understanding the safety profile of new compounds. Studies have indicated the potential for CD4+ lymphopenia in melanoma patients treated with temozolomide, highlighting the need for careful monitoring and management of side effects in patients undergoing treatment with new drugs (Su et al., 2004).
Propriétés
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-16(19)17-10-11-7-8-15-13(9-11)12-5-3-4-6-14(12)18-15/h7-9,18H,2-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFSTMBILGKYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)
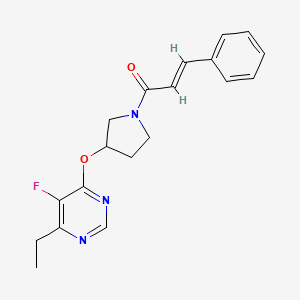
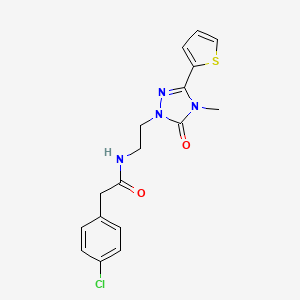
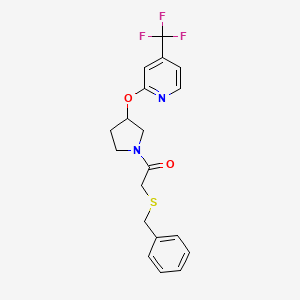
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)
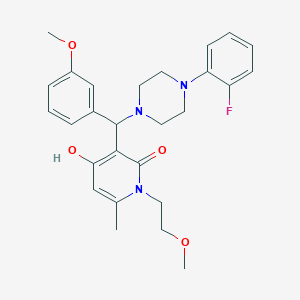
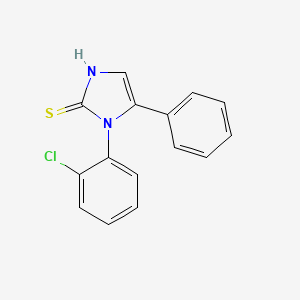
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)



